4-Acetylphenyl isocyanate

Description

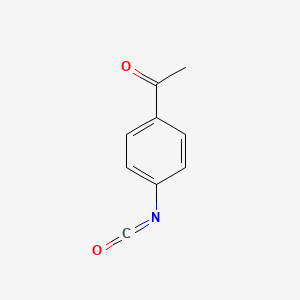

Structure

3D Structure

Properties

IUPAC Name |

1-(4-isocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZSVHZOUDIZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197949 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49647-20-3 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49647-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physicochemical and Structural Characteristics

An In-depth Technical Guide to the Chemical Properties of 4-Acetylphenyl Isocyanate

This guide provides a comprehensive technical overview of this compound, a bifunctional reagent of significant interest in chemical synthesis and drug development. Its unique structure, featuring both a highly reactive isocyanate group and a modifiable acetyl moiety, makes it a versatile building block. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, reactivity, and practical applications.

This compound, also known as 1-(4-isocyanatophenyl)ethanone, is a solid at room temperature, appearing as a white to light yellow powder or lump.[1] Its fundamental properties are crucial for designing experimental conditions, ensuring accurate stoichiometry, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 49647-20-3 | |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder to lump | [1] |

| Melting Point | 35-37 °C (lit.) | [1] |

| Boiling Point | 139 °C at 14 mmHg (lit.) | [1] |

| InChI Key | MOZSVHZOUDIZMF-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1ccc(cc1)N=C=O | [4] |

The molecule's structure consists of a benzene ring substituted at the 1 and 4 positions with an acetyl group (CH₃CO) and an isocyanate group (-NCO), respectively. This para substitution pattern influences the electronic properties and reactivity of both functional groups.

Spectroscopic Profile for Structural Verification

Accurate characterization is the cornerstone of any chemical synthesis. The following spectroscopic data are vital for confirming the identity and purity of this compound.

| Spectroscopy | Key Features and Expected Observations |

| Infrared (IR) | A very strong, sharp absorption band is expected around 2250-2275 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the -N=C=O group. A strong carbonyl (C=O) stretch from the acetyl group will appear around 1680-1700 cm⁻¹ . Aromatic C-H and C=C stretches will also be present.[2][5] |

| ¹H NMR | The proton spectrum will show distinct signals: a singlet for the methyl protons (CH₃) around δ 2.5-2.6 ppm and two doublets in the aromatic region (typically δ 7.0-8.0 ppm ) corresponding to the AA'BB' system of the para-disubstituted benzene ring. |

| ¹³C NMR | The carbon spectrum will display a signal for the isocyanate carbon (-NCO) around δ 120-130 ppm . The carbonyl carbon (C=O) of the acetyl group will be significantly downfield, typically above δ 190 ppm . Signals for the aromatic carbons and the methyl carbon (~δ 26 ppm) will also be present. |

| Mass Spec (MS) | In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z 161 . A prominent fragment is often seen at m/z 118 due to the loss of the acetyl group radical (•COCH₃), and another at m/z 43 corresponding to the [CH₃CO]⁺ fragment.[2][4] |

Core Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the high electrophilicity of the isocyanate group's central carbon atom. This reactivity stems from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Reactions with Nucleophiles

The primary reaction pathway involves the nucleophilic attack on the isocyanate carbon, leading to the formation of stable addition products. This reaction is fundamental to its application as a synthetic building block.[6][7]

Sources

- 1. This compound | 49647-20-3 [chemicalbook.com]

- 2. This compound | C9H7NO2 | CID 99452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Acetylphenyl Isocyanate (CAS 49647-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenyl isocyanate is a bifunctional aromatic compound featuring both a reactive isocyanate group and a ketone moiety. This unique structural combination makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials science. Its IUPAC name is 1-(4-isocyanatophenyl)ethanone[1]. The presence of the electron-withdrawing acetyl group at the para position significantly influences the reactivity of the isocyanate group, enhancing its electrophilicity and making it a prime candidate for nucleophilic addition reactions. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow powder or lump[2]. It is sensitive to moisture and should be handled accordingly. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 49647-20-3 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][3] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 35-37 °C (lit.) | [2] |

| Boiling Point | 139 °C at 14 mmHg (lit.) | [2] |

| Appearance | White or Colorless to Light yellow powder to lump | [2] |

| SMILES | CC(=O)c1ccc(cc1)N=C=O | [3][4] |

| InChIKey | MOZSVHZOUDIZMF-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of aryl isocyanates involves the conversion of the corresponding primary amine. For this compound, the starting material is 4-aminoacetophenone. While industrial production has historically relied on the highly toxic phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now standard in a laboratory setting[5]. Another viable, though less common, route is the Curtius rearrangement of an acyl azide[3][6][7].

Synthesis via Triphosgene: A Step-by-Step Protocol

This protocol details the conversion of 4-aminoacetophenone to this compound using triphosgene as a phosgene equivalent. Triphosgene is a solid that is easier and safer to handle than gaseous phosgene, but it still decomposes to phosgene in situ and must be handled with extreme caution in a well-ventilated fume hood[5].

Reaction Scheme:

Caption: Synthesis of this compound from 4-Aminoacetophenone.

Materials:

-

4-Aminoacetophenone

-

Triphosgene (handle with extreme caution)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N), distilled

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, flame-dried

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

-

In the flask, dissolve triphosgene (0.36 equivalents relative to the amine) in anhydrous DCM under an inert atmosphere.

-

In a separate flask, prepare a solution of 4-aminoacetophenone (1.0 equivalent) and triethylamine (2.1 equivalents) in anhydrous DCM.

-

Cool the triphosgene solution to 0 °C using an ice bath.

-

Slowly add the 4-aminoacetophenone/triethylamine solution to the stirred triphosgene solution via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours.

-

The reaction mixture will contain triethylamine hydrochloride as a white precipitate. Filter the mixture to remove the salt.

-

The filtrate, containing the desired isocyanate, is then concentrated under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating.

-

The crude product can be purified by vacuum distillation to yield pure this compound[8].

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic for this molecule. The most prominent feature is the strong, sharp absorption band for the isocyanate group (-N=C=O) asymmetric stretch, which typically appears around 2250-2275 cm⁻¹ . Another key absorption is the strong carbonyl (C=O) stretch from the acetyl group, found at approximately 1680 cm⁻¹ [9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as two doublets in the range of 7.0-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the acetyl group will present as a sharp singlet at approximately 2.6 ppm[9].

-

¹³C NMR: The carbon NMR will show a signal for the isocyanate carbon around 124-130 ppm. The carbonyl carbon of the acetyl group will be significantly downfield, typically >195 ppm. The aromatic carbons will appear in the 115-145 ppm range, and the methyl carbon will be around 27 ppm[9].

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will likely include a prominent peak at m/z = 118, corresponding to the loss of the acetyl group (CH₃CO).

Reactivity and Mechanistic Insights

The isocyanate group is a highly electrophilic functional group that readily reacts with a wide range of nucleophiles. The general mechanism involves the nucleophilic attack on the central carbon of the -N=C=O group, followed by proton transfer.

Caption: General mechanism of nucleophilic addition to an isocyanate.

The acetyl group in the para position of this compound is strongly electron-withdrawing. This effect pulls electron density from the aromatic ring and, by extension, from the isocyanate group. This inductive and resonance withdrawal of electrons makes the central carbon of the isocyanate even more electrophilic and, therefore, more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.

Reaction with Alcohols to Form Carbamates (Urethanes)

Alcohols react with isocyanates to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound, especially with less reactive secondary or tertiary alcohols.

Applications in Drug Development: The Case of Kinase Inhibitors

A significant application of this compound and its analogs is in the synthesis of kinase inhibitors, a major class of anticancer drugs[10][11][12][13]. Many kinase inhibitors feature a bi-aryl urea scaffold, which is crucial for binding to the hinge region of the kinase's ATP-binding pocket.

Sorafenib Analogs: Sorafenib is a multi-kinase inhibitor used in the treatment of liver and kidney cancer[1][14][15]. Its structure contains a central urea linkage. Researchers frequently synthesize analogs of Sorafenib to explore structure-activity relationships (SAR) and develop new, more potent, or selective inhibitors. This compound can serve as a key building block in this process, where the acetyl group can be a site for further modification or can itself interact with the target protein.

Sources

- 1. This compound | C9H7NO2 | CID 99452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 49647-20-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97 49647-20-3 [sigmaaldrich.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. rsc.org [rsc.org]

- 10. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

4-Acetylphenyl isocyanate molecular weight

An In-Depth Technical Guide to 4-Acetylphenyl Isocyanate: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both a highly reactive isocyanate group and a versatile acetyl (ketone) moiety, makes it a valuable building block for creating complex molecular architectures. The isocyanate group serves as a potent electrophile for forming stable covalent bonds with nucleophiles, while the acetyl group provides a secondary site for subsequent chemical modifications. This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, providing field-proven insights for scientists and drug development professionals.

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use in research. This compound is a solid at room temperature with a relatively low melting point. Its molecular formula is C₉H₇NO₂, and its molecular weight is 161.16 g/mol .[1][2][3]

| Property | Value | Source(s) |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4] |

| CAS Number | 49647-20-3 | [1][2] |

| Appearance | White to light yellow powder, lump, or clear liquid | [1][5] |

| Melting Point | 35-37 °C (lit.) | [1][3] |

| Boiling Point | 139 °C at 14 mmHg (lit.) | [1][3] |

| IUPAC Name | 1-(4-isocyanatophenyl)ethanone | [2] |

| Synonyms | p-Acetylphenyl isocyanate, 4'-Isocyanatoacetophenone | [1][6] |

Chemical Structure and Reactivity

The utility of this compound stems directly from its dual functionality. The two reactive sites—the isocyanate and the acetyl group—possess distinct chemical reactivities, enabling selective and sequential transformations.

Caption: Chemical structure of this compound.

The Isocyanate Group: A Potent Electrophile

The isocyanate functional group (-N=C=O) is the primary driver of this molecule's reactivity. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it an excellent target for a wide range of nucleophiles.[7] Isocyanates are generally more reactive than their analogous isothiocyanates.[7]

-

Reaction with Amines: Isocyanates react readily and exothermically with primary and secondary amines to form stable substituted urea linkages.[7][8] This is one of the most common and robust reactions involving isocyanates, forming the basis of polyurethane and polyurea chemistry and finding extensive use in bioconjugation for labeling lysine residues in proteins.[7]

-

Reaction with Alcohols: In the presence of an alcohol, an isocyanate forms a urethane (or carbamate) linkage.[7] This reaction is fundamental to the production of polyurethanes.

-

Reaction with Water: A significant consideration in handling isocyanates is their sensitivity to moisture.[1][5] They react with water to form an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide gas.[7] The newly formed amine can then react with another isocyanate molecule to produce a disubstituted urea. This reactivity necessitates storage under anhydrous, inert conditions.

Caption: Reactivity of the isocyanate group with common nucleophiles.

The Acetyl Group: A Site for Secondary Modification

The acetyl group (-COCH₃) offers a secondary site for chemical derivatization. While the ketone carbonyl is also an electrophile, it is significantly less reactive than the isocyanate. This difference in reactivity is crucial, as it allows for selective reaction at the isocyanate group while leaving the acetyl group intact for subsequent transformations. Common reactions involving the acetyl group include:

-

Reductive amination to form new amine derivatives.

-

Formation of oximes or hydrazones.

-

Aldol condensation reactions.

Synthesis of Aryl Isocyanates

While end-users typically purchase this compound, understanding its synthesis provides context for potential impurities. The most common industrial method for producing isocyanates is the phosgenation of a primary amine.[7] In this case, 4-aminoacetophenone is treated with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[7] This reaction proceeds through a carbamoyl chloride intermediate.[7] Alternative, phosgene-free laboratory syntheses include rearrangement reactions such as the Curtius, Hofmann, or Lossen rearrangements.[7][9]

Applications in Research and Drug Development

The dual-reactive nature of this compound makes it a versatile tool for researchers.

-

Scaffold for Drug Discovery: The compound serves as a valuable starting material or intermediate in the synthesis of novel therapeutic agents. Its derivatives have been investigated for anticancer properties, targeting enzymes like SIRT2 and EGFR.[10] The ability to first form a urea or urethane linkage and then modify the acetyl group allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Bioconjugation and Chemical Probes: Isocyanates are highly reactive electrophiles that can be used for bioconjugation, covalently labeling proteins, peptides, or other biomolecules.[11] However, their high reactivity can lead to a lack of selectivity and hydrolysis in aqueous biological environments.[11][12] This has led to the development of "isocyanate surrogate" strategies, where a more stable precursor is used to generate the reactive isocyanate in situ for more controlled and selective labeling.[11][12][13]

-

Materials Science: this compound has been used to functionalize materials. For example, it is employed in the preparation of isocyanate-treated graphene oxide (iGO), which can improve the properties of polymer membranes, such as enhancing antifouling characteristics in polysulfone ultrafiltration membranes.[1][14][15]

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-N'-(phenyl)urea

This protocol provides a representative, self-validating workflow for the reaction of this compound with an amine.

Objective: To synthesize a substituted urea by reacting this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Rotary evaporator

-

Glass funnel and filter paper

-

Flash chromatography system (optional, for high purity)

Step-by-Step Methodology

-

Reaction Setup:

-

Add this compound (1.0 eq) to a dry round-bottom flask containing a magnetic stir bar.

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Dissolve the isocyanate in anhydrous DCM (approx. 0.1 M concentration).

-

-

Reagent Addition:

-

In a separate vial, dissolve aniline (1.0 eq) in a small amount of anhydrous DCM.

-

Using a syringe, add the aniline solution dropwise to the stirring isocyanate solution at room temperature.

-

Causality: The dropwise addition helps to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction's progress using TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture.

-

The reaction is complete when the spot corresponding to the limiting reagent (typically the isocyanate) has disappeared. This usually occurs within 1-3 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.

-

The resulting crude solid can often be purified by recrystallization or by trituration/washing with a non-polar solvent like hexanes to remove any unreacted starting material.

-

For higher purity, the crude product can be purified by flash column chromatography on silica gel.

-

-

Characterization (Self-Validation):

-

Dry the purified product under vacuum.

-

Confirm the identity and purity of the N-(4-acetylphenyl)-N'-(phenyl)urea product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The disappearance of the strong isocyanate peak (~2250 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

-

Caption: Experimental workflow for urea synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[16]

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][5][6] It causes skin and serious eye irritation.[2][6]

-

Sensitization: Like many isocyanates, it may cause respiratory irritation and potentially lead to allergy or asthma symptoms upon inhalation.[2][17]

-

Moisture Sensitivity: The compound reacts with water, which can lead to pressure buildup in sealed containers due to the release of CO₂.[1][5]

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

-

Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically refrigerated (2-8°C).[1]

-

In case of spills, use an inert absorbent material and dispose of it as hazardous waste according to local regulations.

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its highly reactive isocyanate group allows for the efficient formation of stable urea and urethane linkages, while the less reactive acetyl group provides an orthogonal site for further molecular elaboration. This combination of properties makes it an indispensable tool for medicinal chemists developing novel therapeutics, for materials scientists creating functionalized polymers and surfaces, and for organic chemists constructing complex target molecules. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables researchers to fully exploit the synthetic potential of this valuable chemical building block.

References

-

Induced Bioconjugation via On-Demand Isocyanate Formation . ACS Publications. Available at: [Link]

-

Induced Bioconjugation via On-Demand Isocyanate Formation . American Chemical Society. Available at: [Link]

-

This compound | C9H7NO2 | CID 99452 . PubChem, National Institutes of Health. Available at: [Link]

-

Induced Bioconjugation via On-Demand Isocyanate Formation . PubMed. Available at: [Link]

-

Induced Bioconjugation via On-Demand Isocyanate Formation . Figshare. Available at: [Link]

-

Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules . Frontiers in Chemistry. Available at: [Link]

-

This compound - High purity . Georganics. Available at: [Link]

-

Safety Data Sheet - LUPRANATE®5650 ISOCYANATE . BASF. Available at: [Link]

-

Isocyanate . Wikipedia. Available at: [Link]

-

Interactions of aromatic isocyanates with N-acetyl-L-cysteine under physiological conditions . EXCLI Journal. Available at: [Link]

-

Reactions of 4-methylphenyl isocyanate with amino acids . PubMed. Available at: [Link]

-

Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? . ResearchGate. Available at: [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals . Patsnap. Available at: [Link]

-

Isocyanates Suppliers . Thomasnet. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . PMC, National Institutes of Health. Available at: [Link]

-

Isocyanate synthesis by substitution . Organic Chemistry Portal. Available at: [Link]

-

This compound (C9H7NO2) . PubChemLite. Available at: [Link]

-

4-Ethylphenyl isocyanate . Oakwood Chemical. Available at: [Link]

-

Isocyanic acid, p-nitrophenyl ester . Organic Syntheses. Available at: [Link]

-

Isocyanates Reagents Catalog . Oakwood Chemical. Available at: [Link]

-

This compound . Oakwood Chemical. Available at: [Link]

Sources

- 1. This compound | 49647-20-3 [chemicalbook.com]

- 2. This compound | C9H7NO2 | CID 99452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-乙酰基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 49647-20-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Isocyanate synthesis by substitution [organic-chemistry.org]

- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-乙酰基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 15. 4-乙酰基异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. chemicals.basf.com [chemicals.basf.com]

Introduction: The Significance of 4-Acetylphenyl Isocyanate

An In-Depth Technical Guide to the Synthesis of 4-Acetylphenyl Isocyanate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and safe handling of this compound. This valuable reagent serves as a critical building block in medicinal chemistry and materials science, necessitating a thorough understanding of its preparation. This document emphasizes modern, safety-conscious laboratory practices, focusing on phosgene-free synthesis routes while providing context on traditional methodologies.

This compound is a bifunctional organic compound featuring a reactive isocyanate group (-NCO) and a ketone moiety.[1][2] This unique combination makes it a versatile intermediate for introducing the 4-acetylphenyl group into various molecular scaffolds. In drug development, isocyanates are pivotal for creating urea and carbamate linkages, which are common in pharmacologically active molecules.[3] The acetyl group offers a site for further chemical modification, making this compound a valuable tool for creating libraries of compounds for screening and developing novel therapeutics, including potential anticancer agents.[4][5]

Strategic Approaches to Synthesis

The synthesis of aryl isocyanates can be broadly categorized into two main strategies: traditional phosgenation methods and modern, phosgene-free alternatives. While the phosgene process is a cornerstone of industrial isocyanate production, its reliance on highly toxic and corrosive phosgene gas presents significant safety and environmental hazards.[6][7][8] Consequently, for laboratory and research applications, phosgene-free methods are strongly preferred.

This guide will focus on the Curtius Rearrangement , a robust and safer alternative that avoids the use of phosgene.[9][10] For completeness, the traditional phosgenation route will also be discussed.

Comparative Overview of Synthesis Routes

| Feature | Curtius Rearrangement (Recommended) | Phosgenation (Industrial/Traditional) |

| Starting Material | 4-Acetylbenzoic Acid | 4-Aminoacetophenone |

| Key Reagents | Azide source (e.g., DPPA, NaN₃), Acid Activator | Phosgene (COCl₂) or a substitute (e.g., Triphosgene) |

| Key Intermediate | Acyl Azide | Carbamoyl Chloride |

| Safety Profile | Avoids highly toxic phosgene; azides can be explosive and require careful handling. | Involves highly toxic and corrosive phosgene gas, requiring specialized equipment and precautions.[11][12] |

| Byproducts | Nitrogen gas (N₂) | Hydrogen chloride (HCl) |

| Typical Setting | Laboratory, Research, Pharmaceutical Development | Large-scale Industrial Production |

The Curtius Rearrangement: A Phosgene-Free Protocol

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[10][13] This reaction proceeds through a concerted mechanism, which ensures the retention of the migrating group's configuration.[9][10] It is a highly versatile and reliable method for preparing isocyanates from carboxylic acids.

Reaction Mechanism and Workflow

The synthesis via the Curtius rearrangement is a two-step process starting from 4-acetylbenzoic acid.

-

Acyl Azide Formation: The carboxylic acid is first converted into an activated form (e.g., an acid chloride) and then reacted with an azide source, such as sodium azide (NaN₃), to form the 4-acetylbenzoyl azide intermediate.

-

Rearrangement to Isocyanate: The acyl azide is then carefully heated. It undergoes a rearrangement where the phenyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously expelling a molecule of nitrogen gas to yield the final this compound product.[13]

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and must be performed in a suitable laboratory with all appropriate safety measures in place.

Part A: Synthesis of 4-Acetylbenzoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-acetylbenzoic acid to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) to the flask at room temperature.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Workup: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-acetylbenzoyl chloride is typically used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: In a separate flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 4-acetylbenzoyl chloride in a dry, inert solvent (e.g., toluene or DME).[14]

-

Azide Formation: Prepare a solution of sodium azide (NaN₃) in a minimal amount of water and add it dropwise to the stirred solution of the acyl chloride, maintaining the temperature at 0-5 °C using an ice bath. Stir for 1-2 hours.

-

Extraction: After the reaction, transfer the mixture to a separatory funnel, add cold water, and extract the organic layer. Wash the organic layer with cold brine, dry it over anhydrous sodium sulfate, and filter.

-

Curtius Rearrangement: Transfer the dried organic solution containing the acyl azide to a clean, dry flask equipped with a reflux condenser. Heat the solution gently to reflux (typically 80-110 °C, depending on the solvent). The rearrangement is accompanied by the evolution of nitrogen gas.[9] Continue heating until gas evolution stops (usually 1-3 hours).

-

Purification: After cooling, the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

The Phosgenation Route: A Traditional Perspective

The industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene.[15] In this case, 4-aminoacetophenone is the starting material.

-

Phosgenation: 4-Aminoacetophenone is reacted with excess phosgene (COCl₂) in an inert solvent.[16] This reaction forms an intermediate carbamoyl chloride and hydrogen chloride (HCl).

-

Dehydrochlorination: The intermediate is then heated to eliminate a second molecule of HCl, yielding this compound.

Due to the extreme toxicity of phosgene, this method requires specialized industrial settings and is not recommended for standard laboratory synthesis.[6][7] Safer phosgene substitutes like diphosgene or triphosgene can be used in a lab setting but still demand extreme caution and expertise.[17]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₂ | [4][18] |

| Molecular Weight | 161.16 g/mol | [1][18] |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | 35-37 °C | [1][4] |

| Boiling Point | 139 °C at 14 mmHg | [1][4] |

| Solubility | Reacts with water and alcohols; soluble in many organic solvents. | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. Moisture sensitive. | [4] |

Spectroscopic Analysis

Spectroscopic methods are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2250-2275 cm⁻¹ , which is characteristic of the N=C=O asymmetric stretching vibration of the isocyanate group. A strong peak around 1680 cm⁻¹ corresponding to the C=O stretch of the acetyl group will also be present.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm) and a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm.

-

¹³C NMR: The spectrum will show a characteristic signal for the isocyanate carbon around 120-130 ppm, the carbonyl carbon of the acetyl group near 197 ppm, and various signals for the aromatic carbons.

-

Safety and Handling

Isocyanates are potent respiratory and dermal sensitizers and require strict safety protocols.[11]

-

Engineering Controls: Always handle this compound and its precursors in a well-ventilated chemical fume hood.[12][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat.[20] For tasks that may generate aerosols, respiratory protection may be necessary.[12]

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to form an amine and carbon dioxide. This can lead to the formation of insoluble urea byproducts and pressure buildup in sealed containers. Always use dry glassware and solvents.

-

Spill and Waste: Have an appropriate spill cleanup kit available. Decontaminate isocyanate waste with a solution of water, detergent, and a small amount of ammonia before disposal according to institutional guidelines.

-

Health Hazards: Exposure can cause irritation to the skin, eyes, and respiratory tract.[11] Repeated exposure can lead to sensitization and occupational asthma, where even minimal subsequent exposure can trigger a severe asthmatic reaction.[11][20]

Conclusion

The synthesis of this compound is a key process for researchers in medicinal chemistry and materials science. While traditional phosgenation methods are established, the Curtius rearrangement offers a significantly safer and more accessible laboratory-scale alternative. By following a well-defined protocol, employing rigorous purification and characterization techniques, and adhering to strict safety guidelines, researchers can reliably produce this valuable chemical intermediate for advancing their scientific endeavors.

References

- 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries.

- Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. (n.d.). Organic Chemistry Portal.

- Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate?. ACS Omega, 9(10), 11168–11180.

- Non-phosgene route to the manufacture of organic isocyanates. (n.d.). Google Patents.

- Isocyanates: Working Safely. (n.d.). CDPH.

- Curtius Rearrangement. (n.d.). Alfa Chemistry.

- Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape.

- Construction hazardous substances: Isocyanates. (2024). HSE.

- Isocyanates. (2024). WorkSafeBC.

- Curtius rearrangement. (n.d.). Wikipedia.

- Curtius Rearrangement. (n.d.). ResearchGate.

- The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.

- Brotons-Rufes, A., Fouad, M. A., & Ragaini, F. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025.

- This compound. (2025). ChemicalBook.

- How To Get Isocyanate?. (n.d.). ACS Publications.

- Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... (n.d.). ResearchGate.

- This compound 97. (n.d.). Sigma-Aldrich.

- Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. (2025). ResearchGate.

- General approach to prepare polymers bearing pendant isocyanate groups. (2020).

- Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts. (2025). ResearchGate.

- Blattmann, H., Fleischer, M., Bähr, M., & Mülhaupt, R. (2014). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. Macromolecular rapid communications, 35(14), 1238–1254.

- How To Get Isocyanate?. (2024). ResearchGate.

- This compound 97. (n.d.). Sigma-Aldrich.

- Isocyanate. (n.d.). Wikipedia.

- Preparation method for 4-aminoacetophenone. (n.d.). Google Patents.

- Isocyanic acid, p-nitrophenyl ester. (n.d.). Organic Syntheses Procedure.

- This compound. (n.d.). PubChem.

- 4-Methoxyphenyl isocyanate 99. (n.d.). Sigma-Aldrich.

- This compound - High purity. (n.d.). Georganics.

- 4-Aminoacetophenone synthesis. (n.d.). ChemicalBook.

- The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC.

- p-ACETYL-α-BROMOHYDROCINNAMIC ACID. (n.d.). Organic Syntheses Procedure.

- an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. (n.d.).

- This compound (C9H7NO2). (n.d.). PubChemLite.

Sources

- 1. This compound 97 49647-20-3 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. This compound | 49647-20-3 [chemicalbook.com]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 12. hse.gov.uk [hse.gov.uk]

- 13. researchgate.net [researchgate.net]

- 14. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]

- 15. Isocyanate - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 18. This compound | C9H7NO2 | CID 99452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. lakeland.com [lakeland.com]

- 20. worksafebc.com [worksafebc.com]

An In-Depth Technical Guide to the Reactivity Profile of 4-Acetylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-acetylphenyl isocyanate, a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and drug development. The document elucidates the core chemical properties of this isocyanate, detailing its electrophilic nature and susceptibility to nucleophilic attack. A systematic exploration of its reactions with key nucleophiles—alcohols, amines, and water—is presented, supported by mechanistic insights and established experimental protocols. The influence of the acetyl moiety on the reactivity of the isocyanate group is a central theme, offering a nuanced understanding of its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in their work.

Introduction: The Unique Chemical Landscape of this compound

This compound (CAS No: 49647-20-3) is an aromatic isocyanate distinguished by the presence of an acetyl group at the para position of the phenyl ring.[1][2] This structural feature imparts a unique electronic character to the molecule, influencing the reactivity of the highly electrophilic isocyanate functional group (-N=C=O). The acetyl group, being an electron-withdrawing group, enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.[3] This heightened reactivity, coupled with the potential for further chemical modification at the acetyl group, makes this compound a valuable building block in a variety of chemical syntheses.

This guide will delve into the fundamental aspects of its reactivity, providing a detailed examination of its interactions with common nucleophiles. We will explore the synthesis of key derivatives, such as ureas and carbamates, and discuss the practical implications of its reactivity in the design and synthesis of complex molecules, including those with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 35-37 °C | |

| Boiling Point | 139 °C at 14 mmHg | |

| SMILES | CC(=O)c1ccc(cc1)N=C=O | |

| InChI | 1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 |

Core Reactivity: The Electrophilic Nature of the Isocyanate Group

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, rendering it electron-deficient and a prime target for nucleophiles.

}

Figure 1: Nucleophilic attack on the isocyanate carbon.

The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. The presence of the electron-withdrawing acetyl group in the para-position of the phenyl ring further enhances the electrophilicity of the isocyanate carbon, thereby increasing its reaction rate with nucleophiles.

Reactions with Nucleophiles: A Detailed Exploration

Reaction with Alcohols: The Gateway to Carbamates

The reaction of this compound with alcohols yields N-(4-acetylphenyl)carbamates, commonly known as urethanes. This reaction is of significant industrial importance, forming the basis of polyurethane chemistry.[4][5]

Mechanism: The reaction proceeds through a nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's carbonyl carbon. This is often a concerted process, though it can be catalyzed by both acids and bases.[4][6] The reaction rate is influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. Primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols.[4]

}

Figure 2: General scheme for carbamate synthesis.

Experimental Protocol: Synthesis of Ethyl N-(4-acetylphenyl)carbamate

-

Materials: this compound (1.61 g, 10 mmol), absolute ethanol (10 mL), and a catalytic amount of dibutyltin dilaurate (DBTDL) (1-2 drops).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.

-

Add the DBTDL catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl N-(4-acetylphenyl)carbamate.

-

Causality in Protocol Design: The use of absolute ethanol is crucial to prevent the competing hydrolysis of the isocyanate.[5] DBTDL is a common and effective catalyst for urethane formation, accelerating the reaction rate significantly.[7] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reaction with Amines: The Formation of Ureas

The reaction between this compound and primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively.[8][9] This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules and polymers.[10]

Mechanism: The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. The reaction is generally faster with amines than with alcohols due to the higher nucleophilicity of nitrogen.

}

Figure 3: Experimental workflow for urea synthesis.

Experimental Protocol: Synthesis of 1-(4-Acetylphenyl)-3-phenylurea

-

Materials: this compound (1.61 g, 10 mmol), aniline (0.93 g, 10 mmol), and anhydrous tetrahydrofuran (THF) (20 mL).

-

Procedure:

-

In a dry round-bottom flask, dissolve aniline in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the cooled aniline solution with constant stirring. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

The urea product, being insoluble in THF, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold THF, and dry under vacuum.[8]

-

Self-Validating System: The precipitation of the urea product from the reaction mixture serves as a self-validating indicator of reaction completion and simplifies the purification process. The high purity of the precipitated product often negates the need for further purification steps like column chromatography.[8]

Reaction with Water: A Competing Pathway

Isocyanates, including this compound, react with water in a two-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide.[11] The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea.

Mechanism and Implications:

-

Carbamic Acid Formation: R-N=C=O + H₂O → [R-NH-COOH]

-

Decarboxylation: [R-NH-COOH] → R-NH₂ + CO₂

-

Urea Formation: R-NH₂ + R-N=C=O → R-NH-CO-NH-R

This reaction is often an undesirable side reaction in polyurethane synthesis as the liberated CO₂ can cause foaming and the formation of urea linkages can alter the polymer's properties.[7] Therefore, reactions involving isocyanates are typically carried out under anhydrous conditions. However, this reactivity can be harnessed in the production of polyurethane foams where CO₂ acts as a blowing agent.[7]

The Influence of the Acetyl Group: A Deeper Dive

The acetyl group at the para-position of the phenyl ring plays a crucial role in modulating the reactivity of the isocyanate group. Its electron-withdrawing nature through resonance and inductive effects increases the partial positive charge on the isocyanate carbon, making it a "harder" electrophile. This enhanced electrophilicity leads to faster reaction rates with nucleophiles compared to phenyl isocyanate.

Furthermore, the acetyl group provides a synthetic handle for further derivatization. For instance, the ketone can be reduced to an alcohol, converted to an oxime, or undergo various condensation reactions, allowing for the synthesis of a diverse library of compounds from a single starting material.

Applications in Drug Development and Organic Synthesis

The unique reactivity profile of this compound has led to its use in the synthesis of a variety of compounds with potential biological activity. Urea and carbamate moieties are common structural motifs in many pharmaceutical agents.

For example, diaryl urea derivatives are a well-known class of kinase inhibitors used in cancer therapy.[10] The ability to readily synthesize a diverse range of ureas by reacting this compound with various amines makes it a valuable tool in the discovery of new drug candidates. The acetyl group can also be a key pharmacophoric feature or a site for linking to other molecular fragments.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is also a potential respiratory sensitizer. Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its moisture sensitivity, it should be stored under an inert atmosphere.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its reactivity is primarily governed by the electrophilic nature of the isocyanate group, which is further enhanced by the electron-withdrawing acetyl substituent. This guide has provided a detailed overview of its reactions with key nucleophiles, offering mechanistic insights and practical experimental protocols for the synthesis of carbamates and ureas. A thorough understanding of its reactivity profile, coupled with stringent safety practices, will enable researchers and scientists to effectively harness the synthetic potential of this valuable compound in their pursuit of novel molecules and materials.

References

-

Werner, T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99452, this compound. Retrieved from [Link]

- Gauthier, D. R., & Zardecki, Z. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762. Washington, DC: U.S. Patent and Trademark Office.

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2014). Arabian Journal of Chemistry, 7(5), 853-858. Retrieved from [Link]

-

Cereda, E., Ciappetta, L., D'Elia, P., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1373–1379. Retrieved from [Link]

-

Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206. Retrieved from [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. Retrieved from [Link]

-

Selected urea compounds with bioactivity. (n.d.). ResearchGate. Retrieved from [Link]

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6867–6877. Retrieved from [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanism of Isocyanate Reactions with Ethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

Ren, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines and Carbon Dioxide. The Journal of Organic Chemistry, 83(2), 913–920. Retrieved from [Link]

-

Zhang, X., Luo, Y., Tan, H., & Shen, J. (2002). Kinetics of Reactions of Blocked Isocyanates. Progress in Chemistry, 14(5), 339-345. Retrieved from [Link]

- Argyropoulos, D. S., & Zhang, L. (2010). Method for making carbamates, ureas and isocyanates. U.S. Patent No. 8,058,469. Washington, DC: U.S. Patent and Trademark Office.

-

Blank, W. J. (2002). Advances in Catalysis for Organic Coatings. CHIMIA International Journal for Chemistry, 56(5), 182-186. Retrieved from [Link]

-

Avérous, L., et al. (2020). New Insight on the Study of the Kinetic of Biobased Polyurethanes Synthesis Based on Oleo-Chemistry. Polymers, 12(10), 2284. Retrieved from [Link]

-

Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402. Retrieved from [Link]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2016). Molecules, 21(11), 1428. Retrieved from [Link]

-

How To Get Isocyanate?. (2023). ACS Omega, 8(43), 40061-40071. Retrieved from [Link]

-

Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C9H7NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4'-Methylenediphenyl Diisocyanate. (2022). Polymers, 14(17), 3647. Retrieved from [Link]

-

Sabbioni, G., & Schütze, D. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 72(8), 515–522. Retrieved from [Link]

-

Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (n.d.). RWTH Publications. Retrieved from [Link]

-

Emerging Synthetic Fentanyl Analogs. (2017). ACS chemical neuroscience, 8(9), 1844–1853. Retrieved from [Link]

-

INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. (2006). EXCLI Journal, 5, 190-205. Retrieved from [Link]

-

Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. (2016). RSC Advances, 6(103), 101377-101384. Retrieved from [Link]

-

Isocyanate‐free synthesis of ureas and polyureas via ruthenium catalyzed dehydrogenation of amines and formamides. (2021). Angewandte Chemie International Edition, 61(3). Retrieved from [Link]

-

Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. (2021). Catalysts, 11(12), 1541. Retrieved from [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers, 11(10), 1543. Retrieved from [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6698. Retrieved from [Link]

-

Natural product inspired allicin analogs as novel anti-cancer agents. (2019). Bioorganic chemistry, 85, 436–446. Retrieved from [Link]

-

Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. (2020). Organic process research & development, 24(8), 1547–1553. Retrieved from [Link]

-

Reaction of isocyanates with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel applications of urethane/urea chemistry in the field of biomaterials. (n.d.). B-REAL. Retrieved from [Link]

-

Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (2022). Polymers, 14(15), 3122. Retrieved from [Link]

-

Computational Study of Catalytic Urethane Formation. (2021). Molecules, 26(24), 7687. Retrieved from [Link]

Sources

- 1. This compound | C9H7NO2 | CID 99452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 49647-20-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chimia.ch [chimia.ch]

- 8. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 9. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Acetylphenyl Isocyanate

Introduction: The Molecular Blueprint

4-Acetylphenyl isocyanate (CAS 49647-20-3) is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry.[1] Its structure incorporates both a reactive isocyanate group and a ketone, making it a valuable building block for creating specialized polymers, modifying surfaces, and synthesizing complex molecular architectures. Notably, it has been employed in the preparation of isocyanate-treated graphene oxide (iGO), a material that exhibits enhanced dispersibility in organic solvents, paving the way for advanced composite materials.

Accurate and unambiguous identification of this reagent is paramount to ensure the integrity and reproducibility of these applications. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound. We will explore the theoretical underpinnings of the expected spectral features and provide field-proven protocols for acquiring high-quality data, empowering researchers to confidently verify the structure and purity of this important chemical intermediate.

Structural Analysis and Spectral Prediction

The key to interpreting any spectrum lies in a fundamental understanding of the molecule's structure. This compound, or 1-(4-isocyanatophenyl)ethanone, possesses a para-substituted benzene ring, an acetyl group (CH₃C=O), and an isocyanate group (-N=C=O). Each of these components imparts a distinct and predictable signature on the NMR and IR spectra.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

Theoretical Interpretation: The molecular structure suggests two distinct proton environments: the aromatic region and the aliphatic (methyl) region.

-

Aromatic Protons (H2, H3, H5, H6): The protons on the benzene ring are subject to strong deshielding effects from both the acetyl group and the isocyanate group. Due to the para-substitution, a classic AA'BB' spin system is expected, which often simplifies to appear as two distinct doublets.

-

H3 & H5: These protons are ortho to the strongly electron-withdrawing acetyl group. They are expected to resonate at the furthest downfield position in the aromatic region, predicted to be around δ 8.0 ppm .

-

H2 & H6: These protons are ortho to the isocyanate group. They are also deshielded and are predicted to appear slightly upfield of H3/H5, around δ 7.2 ppm .

-

Coupling: The ortho coupling between adjacent protons (H2-H3 and H5-H6) will result in a doublet for each signal, with a typical coupling constant (J) of ~8-9 Hz .

-

-

Methyl Protons (H8): The three protons of the acetyl methyl group are equivalent and are adjacent to a carbonyl group. This environment will produce a sharp singlet, predicted to be around δ 2.6 ppm .

Predicted ¹H NMR Data Summary (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~8.00 | Doublet | 2H | ~8.5 | H3, H5 |

| ~7.20 | Doublet | 2H | ~8.5 | H2, H6 |

| ~2.60 | Singlet | 3H | N/A | H8 (CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

A ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each unique carbon atom in the molecule. As with the proton spectrum, a predicted ¹³C spectrum offers valuable insight for structural confirmation.

Theoretical Interpretation: Due to molecular symmetry, seven distinct carbon signals are anticipated.

-

Carbonyl Carbon (C7): The ketone carbonyl carbon is highly deshielded and is expected to have the most downfield chemical shift, predicted at ~197 ppm .[2]

-

Aromatic Carbons (C1-C6):

-

C1 (ipso- to Acetyl): This quaternary carbon, directly attached to the carbonyl, will be significantly downfield, predicted around ~138 ppm .

-

C4 (ipso- to Isocyanate): This quaternary carbon is also deshielded, but typically less so than the one adjacent to the ketone. Its predicted shift is around ~134 ppm .

-

C3 & C5: These carbons, ortho to the acetyl group, are deshielded and will appear around ~130 ppm .

-

C2 & C6: These carbons, ortho to the isocyanate group, are predicted to resonate around ~124 ppm .

-

-

Isocyanate Carbon (C9): The central carbon of the isocyanate group has a characteristic chemical shift in the ~125-135 ppm range. Its signal can sometimes be broadened.

-

Methyl Carbon (C8): The aliphatic methyl carbon is the most shielded carbon and will appear furthest upfield, with a predicted shift of ~27 ppm .[3]

Predicted ¹³C NMR Data Summary (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197.0 | C7 (C=O) |

| ~138.0 | C1 |

| ~134.0 | C4 |

| ~130.0 | C3, C5 |

| ~128.0 | C9 (-N=C=O) |

| ~124.0 | C2, C6 |

| ~27.0 | C8 (CH₃) |

Infrared (IR) Spectroscopy Analysis

Unlike NMR, experimental IR data for this compound is accessible and provides a rapid, definitive fingerprint of its key functional groups. The spectrum is dominated by two highly characteristic and intense absorption bands.

Interpretation of Key Absorption Bands: The primary utility of IR spectroscopy is the identification of functional groups, each of which has a characteristic vibrational frequency.[4]

-

Isocyanate (-N=C=O) Stretch: This is the most diagnostic peak in the spectrum. It appears as a very strong, sharp, and unmistakable absorption band in the range of 2250-2275 cm⁻¹ .[3][5] Its presence is a clear confirmation of the isocyanate moiety.

-

Ketone (C=O) Stretch: The carbonyl group of the aryl ketone gives rise to a strong absorption band. Because it is conjugated with the aromatic ring, its frequency is lowered compared to a simple aliphatic ketone and is expected around 1685-1690 cm⁻¹ .[2][6]

-

Aromatic C=C Stretches: The benzene ring will show several weaker to medium intensity bands in the 1600-1475 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2270 | Very Strong, Sharp | Asymmetric stretch of -N=C=O |

| ~1685 | Strong | C=O stretch of conjugated ketone |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C ring stretches |

| >3000 | Medium-Weak | Aromatic C-H stretch |

| <3000 | Medium-Weak | Aliphatic C-H stretch |

Validated Experimental Protocols

Acquiring high-quality, reproducible spectral data is contingent upon meticulous sample preparation and a logical workflow. The following protocols are designed to be self-validating systems for the analysis of solid samples like this compound.

Caption: General workflow for NMR and IR spectral acquisition and analysis.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for preparing a sample for solution-state NMR analysis.

-

Rationale: The choice of solvent is critical. A deuterated solvent is used to avoid large interfering signals from protons in the solvent itself.[7] Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a well-known residual peak at δ 7.26 ppm.

-

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

-

Transfer: Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. If any solid remains, filter the solution through a small cotton plug in the pipette during transfer.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument parameters. Ensure sufficient scans are acquired for the ¹³C spectrum to obtain a good signal-to-noise ratio, particularly for the quaternary carbons.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum. For the ¹H spectrum, integrate the signals to determine the relative ratio of protons.

-

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes the use of ATR, a modern and efficient method for analyzing solid samples without complex preparation.

-

Rationale: The ATR technique is ideal for solid powders. It requires minimal sample preparation and is non-destructive, allowing the sample to be recovered. The IR beam interacts with only the surface of the sample, yielding a high-quality spectrum rapidly.

-

Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal. This is a critical step as the instrument will digitally subtract this background from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Engage Anvil: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface. Do not apply excessive force.

-

Sample Spectrum: Acquire the IR spectrum. The typical range is 4000-600 cm⁻¹.

-

Cleaning: After analysis, raise the anvil, and carefully clean the sample from the crystal and anvil tip using a swab lightly moistened with an appropriate solvent (e.g., acetone or isopropanol), followed by a dry swab.

-

Conclusion

The structural identity of this compound is unequivocally defined by a combination of key spectral features. A ¹H NMR spectrum is predicted to show a simple and clean pattern: two doublets in the aromatic region (around δ 8.0 and 7.2 ppm) and a three-proton singlet for the methyl group (around δ 2.6 ppm). The ¹³C NMR spectrum is predicted to show seven distinct signals, most notably the ketone carbonyl carbon near 197 ppm. Most definitively, the experimental infrared spectrum provides an unmistakable fingerprint with a very strong, sharp isocyanate (-N=C=O) absorption near 2270 cm⁻¹ and a strong, conjugated ketone (C=O) band near 1685 cm⁻¹. By leveraging this comprehensive spectral data and adhering to the validated protocols herein, researchers can ensure the quality of their materials and the fidelity of their scientific outcomes.

References

-

Wiley-VCH. (2007). Supporting Information for "Self-Assembly of Nanocages and Catenanes from a Dynamic Covalent Library of a Simple Diacylhydrazine and Various Aldehydes". Accessed January 12, 2026. [Link]

-

Alfa Chemistry. How to Choose Deuterated NMR Solvents. Isotope Science. Accessed January 12, 2026. [Link]

-

Fent, K., et al. (2003). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring. CDC Stacks. Accessed January 12, 2026. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Accessed January 12, 2026. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Accessed January 12, 2026. [Link]

-

Frontier, A. How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Accessed January 12, 2026. [Link]

-

Mizaikoff, B., et al. (2018). Cylindrical IR-ATR Sensors for Process Analytics. Sensors, 18(11), 3845. PMC - NIH. Accessed January 12, 2026. [Link]

-

University of Tokyo. How to select NMR solvent. Accessed January 12, 2026. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Accessed January 12, 2026. [Link]

-

Nichols, L. (2021). IR with ATR Method. YouTube. Accessed January 12, 2026. [Link]

-

University of Silesia. Carbonyl compounds - IR spectroscopy. Accessed January 12, 2026. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. ACS Publications. Accessed January 12, 2026. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Accessed January 12, 2026. [Link]

-

ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Accessed January 12, 2026. [Link]

-

Royal Society of Chemistry. Supporting Information for "Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes". Accessed January 12, 2026. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Accessed January 12, 2026. [Link]

-